N-benzyl-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a molecular formula of C21H26N2O3S. This compound is characterized by the presence of a benzyl group, a piperidine ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with 4-methylbenzenesulfonamide to form N-benzyl-4-methylbenzenesulfonamide. This intermediate is then reacted with 2-oxo-2-(piperidin-1-yl)ethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-BENZYL-4-METHYL-N-[2-OXO-2-(MORPHOLIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
- N-BENZYL-4-METHYL-N-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE
Uniqueness
N-BENZYL-4-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE is unique due to the presence of the piperidine ring, which can enhance its binding affinity and specificity towards certain biological targets compared to similar compounds with different heterocyclic rings .
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-benzyl-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O3S/c1-18-10-12-20(13-11-18)27(25,26)23(16-19-8-4-2-5-9-19)17-21(24)22-14-6-3-7-15-22/h2,4-5,8-13H,3,6-7,14-17H2,1H3 |
InChI Key |
ONGVZURPUWBDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCCC3 |
Origin of Product |
United States |
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